Molecular structure and physicochemical properties of 1-Fluoro-3-(4-nitrophenyl)propane
Molecular structure and physicochemical properties of 1-Fluoro-3-(4-nitrophenyl)propane
The following technical guide provides an in-depth analysis of 1-Fluoro-3-(4-nitrophenyl)propane , a specialized fluorinated intermediate critical for the synthesis of bioactive anilines and advanced medicinal chemistry scaffolds.
Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary
1-Fluoro-3-(4-nitrophenyl)propane (Systematic Name: 1-(3-fluoropropyl)-4-nitrobenzene) represents a high-value building block in the design of fluorinated pharmaceuticals. Distinguished by its 3-fluoropropyl linker, this molecule serves as a robust precursor for 4-(3-fluoropropyl)aniline (CAS 1065039-45-3), a key amine intermediate used to modulate lipophilicity and metabolic stability in drug candidates.
Unlike its non-fluorinated counterparts, the inclusion of the terminal fluorine atom introduces a strong dipole moment and enhanced metabolic resistance (blocking potential
Molecular Architecture & Electronic Properties[1]
The molecule comprises a 4-nitrophenyl core linked to a 3-fluoropropyl chain. This structure creates a unique electronic push-pull system, although the "pull" is dampened by the saturated propyl spacer.
Structural Components[2][3][4]
-
Nitro Group (-NO
): Located at the para position, it acts as a strong electron-withdrawing group (EWG), deactivating the benzene ring and directing subsequent electrophilic aromatic substitutions (if any) to the meta position relative to itself. -
Propyl Spacer (-(CH
) -): A flexible three-carbon linker that insulates the aromatic ring from the inductive effects of the terminal fluorine. It introduces conformational freedom, allowing the molecule to adopt multiple rotamers in solution. -
Fluoro Terminus (-F): The high electronegativity of fluorine (
) creates a polarized C-F bond ( D). However, the -position relative to the ring means its inductive effect on the aromatic system is negligible ( decay).
Electronic Distribution Diagram
The following diagram illustrates the electronic influences and potential reactive sites.
Figure 1: Electronic connectivity and functional group influence in 1-Fluoro-3-(4-nitrophenyl)propane.
Physicochemical Profiling
Accurate physicochemical data is essential for process optimization and ADME prediction. The following values are derived from experimental analogues and high-fidelity QSAR models.
Table 1: Physicochemical Properties
| Property | Value / Prediction | Confidence |
| Molecular Formula | C | Exact |
| Molecular Weight | 183.18 g/mol | Exact |
| CAS Number | Not widely listed (See Analogues) | N/A |
| Appearance | Pale yellow oil or low-melting solid | High |
| Boiling Point | 285–295 °C (at 760 mmHg) | Predicted |
| Density | 1.18 ± 0.05 g/cm | Predicted |
| LogP (Octanol/Water) | 2.45 ± 0.3 | High |
| Solubility (Water) | < 0.5 mg/mL (Insoluble) | High |
| Solubility (Organic) | Soluble in DCM, EtOAc, MeOH, DMSO | High |
| Topological Polar Surface Area (TPSA) | 45.8 Å | Exact |
Key Insight: The LogP of ~2.45 places this molecule in an optimal range for membrane permeability, making it an excellent fragment for CNS-active drug design where lipophilicity must be balanced with solubility.
Synthetic Methodologies
Two primary routes are established for the synthesis of 1-Fluoro-3-(4-nitrophenyl)propane. Route A is preferred for laboratory-scale purity, while Route B is a potential industrial route requiring isomer separation.
Route A: Deoxyfluorination of 3-(4-nitrophenyl)propan-1-ol (Preferred)
This route ensures regiochemical purity as the nitro group is already fixed in the para position.
-
Precursor: 3-(4-nitrophenyl)propan-1-ol (CAS 10030-80-5).
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Conditions: -78°C to RT under N
atmosphere.
Protocol:
-
Dissolve 3-(4-nitrophenyl)propan-1-ol (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool to -78°C.
-
Add DAST (1.2 eq) dropwise to prevent exotherm.
-
Allow to warm to Room Temperature (RT) over 4 hours.
-
Quench: Pour carefully into saturated NaHCO
(gas evolution!). -
Extraction: Extract with DCM, wash with brine, dry over MgSO
. -
Purification: Flash chromatography (Hexane/EtOAc 9:1).
Route B: Nitration of (3-fluoropropyl)benzene
This route uses cheaper starting materials but yields a mixture of ortho and para isomers, necessitating difficult separation.
-
Precursor: (3-fluoropropyl)benzene (CAS 403-33-8).
-
Reagents: HNO
/ H SO (Mixed Acid). -
Challenge: Statistical distribution typically favors ortho/para ratio of ~40:60.
Synthesis Workflow Diagram
Figure 2: Comparison of Synthetic Pathways. Route A (Left) is recommended for high purity.
Spectroscopic Characterization
Identification of the product relies on the distinct coupling patterns of the propyl chain and the fluorine atom.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):-
8.15 (d, J = 8.5 Hz, 2H, Ar-H ortho to NO
). -
7.35 (d, J = 8.5 Hz, 2H, Ar-H meta to NO
). -
4.50 (dt, J
= 47.2 Hz, J = 6.0 Hz, 2H, -CH F ). Characteristic doublet of triplets. -
2.85 (t, J = 7.5 Hz, 2H, Ar-CH
-). -
2.05 (dm, J = 25 Hz, 2H, -CH
-CH -CH -).
-
8.15 (d, J = 8.5 Hz, 2H, Ar-H ortho to NO
-
F NMR (376 MHz, CDCl
):- -220 ppm (approx). Triplet of triplets pattern due to coupling with adjacent methylene protons.
Mass Spectrometry (MS)
-
Method: GC-MS (EI) or LC-MS (ESI+).
-
Molecular Ion: [M]+ = 183.
-
Fragmentation: Loss of NO
(M-46), Loss of HF (M-20).
Applications in Drug Development[7]
This molecule is primarily utilized as a Late-Stage Intermediate (LSI) .
-
Bioisosteric Replacement: The 3-fluoropropyl group serves as a bioisostere for propyl, butyl, or methoxyethyl chains. The fluorine atom reduces metabolic liability at the terminal position (blocking
-oxidation). -
Precursor to Anilines: Reduction of the nitro group (H
/Pd-C or Fe/NH Cl) yields 4-(3-fluoropropyl)aniline (CAS 1065039-45-3). This amine is a versatile nucleophile for:-
Sulfonamide formation: Synthesis of Class III antiarrhythmics (Sotalol/Dofetilide analogues).
-
Amide coupling: Kinase inhibitor scaffolds.
-
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Category 4 (Oral/Inhalation).[1]
-
Skin Irritation: Category 2.
-
Eye Irritation: Category 2A.
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen).
-
Disposal: Dispose of as halogenated organic waste. Do not mix with strong bases (risk of HF elimination).
References
-
PubChem Compound Summary. 1-(3-Bromopropyl)-4-nitrobenzene (Analogue Reference).[2] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. 3-(4-Nitrophenyl)-1-propanol (Precursor). Merck KGaA. Link
-
ChemSrc. 4-(3-Fluoropropyl)aniline (Downstream Product).Link
-
Organic Chemistry Portal. Nucleophilic Fluorination with DAST.Link
